molecular formula C26H23N7O2 B2740804 Acalabrutinib enantiomer CAS No. 1952316-43-6

Acalabrutinib enantiomer

货号: B2740804
CAS 编号: 1952316-43-6
分子量: 465.517
InChI 键: WDENQIQQYWYTPO-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Acalabrutinib enantiomer primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial part of the B-cell receptor signaling pathway, which is required for the survival and proliferation of both normal and malignant B cells . This makes BTK an important therapeutic target in B-cell malignancies .

Mode of Action

Acalabrutinib is a second-generation, highly selective, potent, covalent BTK inhibitor . It binds irreversibly to the Cys-481 residue of BTK , thereby inhibiting its activity. This interaction results in the attenuation of the B-cell receptor signaling pathway, which in turn affects the survival, proliferation, and migration of B cells .

Biochemical Pathways

The primary biochemical pathway affected by acalabrutinib is the B-cell receptor signaling pathway . By inhibiting BTK, acalabrutinib disrupts this pathway, leading to decreased survival and proliferation of B cells . This has downstream effects on B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .

Pharmacokinetics

Acalabrutinib exhibits time-independent pharmacokinetics with moderate to high variability . It is rapidly absorbed and eliminated, with a median terminal elimination half-life of approximately 0.9 hours . The exposure of its major metabolite, ACP-5862, is approximately 2-fold higher than that of the parent drug .

Result of Action

The molecular and cellular effects of acalabrutinib’s action include decreased survival and proliferation of B cells, leading to a reduction in B-cell malignancies . Clinically, acalabrutinib has been associated with high overall response rates and durable remission in previously treated chronic lymphocytic leukemia (CLL), although complete remissions were limited .

Action Environment

The action, efficacy, and stability of acalabrutinib can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Furthermore, the real-world effectiveness and safety profile of acalabrutinib can vary based on the line of therapy and patient characteristics .

生化分析

Biochemical Properties

Acalabrutinib possesses a reactive butynamide group that binds covalently to Cys481 in BTK . It demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . Importantly, off-target kinases, such as epidermal growth factor receptor (EGFR) and interleukin 2-inducible T cell kinase (ITK), were not inhibited .

Cellular Effects

Acalabrutinib is a potent functional BTK inhibitor . It has shown promising safety and efficacy profiles in phase 1/2 clinical trials in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia . In vivo evaluation in mice revealed that acalabrutinib is more potent than other BTK inhibitors .

Molecular Mechanism

Acalabrutinib is a BTK inhibitor that prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It is taken every 12 hours and can cause other effects such as atrial fibrillation, other malignancies, cytopenia, hemorrhage, and infection .

Temporal Effects in Laboratory Settings

In a real-world retrospective analysis of patients with CLL treated with acalabrutinib vs ibrutinib, the median time to treatment discontinuation (TTD) was not reached for the acalabrutinib cohort and was 23.4 months for the ibrutinib cohort .

Dosage Effects in Animal Models

Preclinical in vivo data on single-agent activity of acalabrutinib were obtained from mouse and canine animal models . Herman et al. demonstrated acalabrutinib to be a potent inhibitor of BTK in two murine models of human CLL .

Metabolic Pathways

Acalabrutinib metabolites and stable adducts were characterized in vitro from rat liver microsomes (RLMs) using Ion Trap LC/MS . Five phase I metabolites, seven 6-iminopyridin-3 (6 H )-one and five aldehyde reactive intermediates (RIs) of acalabrutinib were identified .

Transport and Distribution

Acalabrutinib is rapidly absorbed and eliminated . In healthy individuals, a single oral dose of 100 mg showed approximately 99% median target coverage at 3 and 12 hours and around 90% at 24 hours in peripheral B cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acalabrutinib enantiomer involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

科学研究应用

Clinical Applications

1. Treatment of Hematologic Malignancies

  • Mantle Cell Lymphoma (MCL) : Acalabrutinib was approved for MCL treatment based on results from the ACE-LY-004 trial, which demonstrated an overall response rate of 81% and a median duration of response of 26 months .
  • Chronic Lymphocytic Leukemia (CLL) : The drug has been shown to improve progression-free survival compared to other therapies such as rituximab plus idelalisib . In clinical trials, acalabrutinib demonstrated a lower discontinuation rate compared to ibrutinib, indicating better tolerability .

2. Combination Therapies

  • Acalabrutinib is being studied in combination with checkpoint inhibitors like pembrolizumab to enhance therapeutic efficacy against hematologic malignancies . This combination aims to leverage the immune system's ability to combat cancer while minimizing adverse effects commonly associated with traditional chemotherapies.

3. Diffuse Large B-cell Lymphoma (DLBCL)

  • Preliminary studies indicate that acalabrutinib may be effective in patients with non-germinal center subtype DLBCL, showcasing its potential beyond MCL and CLL . The ongoing phase Ib study aims to evaluate its safety and pharmacodynamics in this context.

Pharmacological Insights

Acalabrutinib exhibits a favorable pharmacokinetic profile:

  • Bioavailability : Approximately 25% with peak plasma concentrations reached within 0.75 hours post-administration.
  • Protein Binding : High binding affinity (97.5%) to plasma proteins ensures prolonged action within the bloodstream .
  • Metabolism : The drug is primarily metabolized via liver enzymes, leading to minimal drug-drug interactions compared to first-generation BTK inhibitors like ibrutinib .

Case Studies and Research Findings

StudyConditionKey Findings
ACE-LY-004MCLORR of 81%, median DOR of 26 months
ACE-LY-002CLLImproved PFS vs. comparator therapies; lower discontinuation rates
Phase Ib StudyDLBCLConsistent safety profile; supports further evaluation in combination therapies

生物活性

Acalabrutinib, a selective Bruton tyrosine kinase (BTK) inhibitor, has gained significant attention in the treatment of B-cell malignancies. The focus of this article is on the biological activity of its enantiomer, R-acalabrutinib, which exhibits distinct pharmacological properties and therapeutic potential. This analysis will cover the compound's mechanism of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other BTK inhibitors.

Acalabrutinib functions by irreversibly binding to the cysteine 481 residue of BTK, inhibiting its activity and thereby blocking the B-cell receptor signaling pathway. This inhibition is crucial for the proliferation and survival of malignant B cells. The enantiomer R-acalabrutinib retains this mechanism but may exhibit variations in selectivity and potency compared to its racemic counterpart.

Table 1: Comparison of Acalabrutinib and R-Acalabrutinib

PropertyAcalabrutinibR-Acalabrutinib
Binding SiteCys481Cys481
SelectivityHighHigher than Acalabrutinib
Off-target ActivityMinimalMinimal
PharmacokineticsRapid absorptionSimilar profile
Clinical IndicationsCLL, MCLPotentially broader

Pharmacokinetics

Pharmacokinetic studies indicate that acalabrutinib is rapidly absorbed with a half-life ranging from 0.88 to 2.1 hours. In healthy volunteers, a single oral dose resulted in approximately 99% median BTK occupancy at 3 hours and maintained around 90% at 24 hours . The enantiomer's pharmacokinetic profile suggests similar rapid absorption and elimination characteristics, which may enhance its therapeutic window.

Clinical Efficacy

Case Studies and Clinical Trials

  • Phase II Study in Ibrutinib-Intolerant Patients : A study involving patients with relapsed/refractory chronic lymphocytic leukemia (CLL) who were intolerant to ibrutinib demonstrated that R-acalabrutinib had an overall response rate (ORR) of 73%, with some patients achieving complete remission . Adverse events included diarrhea (53%) and headache (42%), but these were manageable compared to traditional therapies.
  • Comparative Effectiveness : In a real-world study comparing acalabrutinib and ibrutinib in CLL patients, acalabrutinib showed lower rates of treatment discontinuation and prolonged time to discontinuation . This suggests that R-acalabrutinib may offer improved tolerability and adherence for patients previously treated with less selective BTK inhibitors.

Table 2: Summary of Clinical Trial Findings

Study TypePopulationORR (%)Common Adverse Events
Phase II (Ibrutinib-Intolerant)Relapsed/Refractory CLL73Diarrhea (53%), Headache (42%)
Real-World ComparativeCLL PatientsN/ALower discontinuation rates

Safety Profile

R-acalabrutinib is associated with fewer off-target effects compared to its predecessor, ibrutinib. Reports indicate a low frequency of severe adverse events such as atrial fibrillation and significant bleeding . This improved safety profile is likely due to its selective inhibition mechanism, which minimizes interference with other kinases involved in critical physiological processes.

属性

IUPAC Name

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENQIQQYWYTPO-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952316-43-6
Record name Acalabrutinib, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalabrutinib, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。